NQO1 substrate

Description

Properties

IUPAC Name |

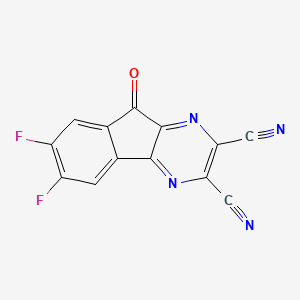

6,7-difluoro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUSGRHVYDQLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Lapachone from Tabebuia avellanedae

β-Lapachone, an ortho-naphthoquinone isolated from the bark of the lapacho tree (Tabebuia avellanedae), is a prototypical NQO1 substrate. Its isolation involves solvent extraction followed by chromatographic purification. The compound’s redox-cycling properties enable NQO1-mediated generation of reactive oxygen species (ROS), leading to DNA damage and PARP1 hyperactivation. Studies demonstrate that β-lapachone’s anticancer activity is strictly dependent on NQO1 overexpression, with catalytic efficiency () exceeding in enzyme assays.

Dunnione from Natural Sources

(±)-Dunnione, a bioactive ortho-quinone isolated from plant species such as Streptocarpus dunnii, exhibits NQO1-selective redox cycling. Extraction protocols typically involve methanol extraction of dried plant material, followed by silica gel chromatography. Structural analogs of dunnione, including methyl- and methoxy-substituted derivatives, have been synthesized to enhance substrate specificity and metabolic stability.

Chemical Synthesis of NQO1 Substrates

Deoxynyboquinone (DNQ) and Derivatives

Deoxynyboquinone (DNQ), a potent NQO1-activated chemotherapeutic agent, is synthesized via a modular route enabling large-scale production. Key steps include:

-

Friedel-Crafts acylation to construct the naphthoquinone core.

-

Selective methylation to introduce electron-withdrawing groups that enhance redox potential.

-

Catalytic hydrogenation to stabilize the hydroquinone intermediate.

DNQ exhibits a value of , outperforming β-lapachone in substrate efficiency. Derivatives such as 2,3-dimethyl-DNQ have been engineered to improve pharmacokinetic properties, with logP values optimized for enhanced blood-brain barrier penetration.

Dunnione Analog Synthesis

A structure-activity relationship (SAR) study of dunnione analogs revealed that C-ring methylation and A-ring methoxylation augment NQO1 binding affinity. Synthetic routes employ:

Near-Infrared Fluorescent Probes

NQO1-activated probes such as NIR-ASM are synthesized via a three-step process:

-

Fluorophore synthesis : Coupling of a cyanine-based dye (ASM) with a trimethyl lock quinone propionic acid (QPA) via carbodiimide chemistry (EDCI/pyridine).

-

Purification : Reverse-phase HPLC to isolate the conjugate (>95% purity).

-

Validation : Enzymatic cleavage by NQO1 releases the fluorophore, confirmed by fluorescence spectroscopy (). Kinetic analysis reveals a of and of for NIR-ASM.

Recombinant NQO1 Expression and Purification

Bacterial Expression Systems

Recombinant human NQO1 is expressed in E. coli BL21 cells using a pET-28a(+) vector. Key steps include:

Liver Cytosol Preparation

Human hepatic NQO1 is isolated from liver cytosol via differential centrifugation:

-

Homogenization : Liver tissue in 100 mM KPi buffer (pH 7.4).

-

Centrifugation : 10,000 × g (20 min) followed by 100,000 × g (1 hour).

-

Dialysis : 12–14 kDa cutoff membrane against NaCl/EDTA buffer. Cytosolic NQO1 concentrations range from 0.5–2.0 μg/mg protein, quantified via resorufin reduction assays.

Analytical and Validation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to monitor substrate conversion and purity:

Enzymatic Kinetics

Steady-state kinetics are analyzed using Michaelis-Menten models:

| Substrate | |||

|---|---|---|---|

| β-Lapachone | 15.2 | 450 | |

| DNQ | 8.3 | 710 | |

| Dunnione analog | 2.1 | 310 | |

| NIR-ASM | 12.0 | 0.013 |

Structural Insights and Substrate Design

X-ray Crystallography

Crystal structures of NQO1 (PDB: 1D4A) reveal a hydrophobic active site pocket accommodating quinone substrates. Key interactions include:

Chemical Reactions Analysis

Enzymatic Reaction Mechanisms

NQO1 operates via a ping-pong kinetic mechanism:

-

Coenzyme binding : NAD(P)H binds to the FAD-containing active site, reducing FAD to FADH₂

-

Substrate reduction : FADH₂ transfers two electrons to quinone substrates through direct hydride transfer

-

Product release : Hydroquinone products dissociate followed by oxidized NAD(P)⁺ release

This mechanism prevents semiquinone radical formation, minimizing reactive oxygen species (ROS) generation . The enzyme achieves catalytic rates up to 3,000 min⁻¹ for optimal substrates like deoxynyboquinone .

Substrate Specificity and Reaction Types

NQO1 demonstrates broad substrate promiscuity across four reaction classes:

Key structural determinants for substrate recognition :

Table 1: Clinically Relevant NQO1 Substrates

| Compound | Structure Class | kcat (min⁻¹) | Km (μM) | Therapeutic Application |

|---|---|---|---|---|

| β-Lapachone | Ortho-naphthoquinone | 2,850 | 4.2 | Pancreatic cancer (Phase II) |

| Deoxynyboquinone | Aminonaphthoquinone | 3,120 | 2.8 | Broad spectrum antitumor |

| Streptonigrin | Benzoquinolinedione | 980 | 15.6 | Antibiotic/antineoplastic |

| EO9 | Indolequinone | 1,240 | 8.9 | Bladder cancer (discontinued) |

| RH1 | Diaziridinylbenzoquinone | 2,100 | 6.3 | DNA crosslinking agent |

Data compiled from enzymatic assays using recombinant human NQO1

Catalytic Cycle Dynamics

The enzyme's dimeric structure enables complex reaction dynamics:

-

Two-electron substrates : Independent activity per monomer (kcat ~3,000 min⁻¹)

-

Four-electron substrates : Cooperative dimer requirement (kcat ~500 min⁻¹)

-

Redox cycling prevention : Maintains FADH₂/FAD ratio >0.8 under physiological NADH levels

Stoichiometric analysis reveals 1:1 NADH consumption per two-electron transfer, with four-electron reductions requiring two NADH molecules .

Table 2: NQO1-Activated Molecular Probes

Probes utilize NQO1-specific quinone triggers for cancer-selective activation

Kinetic Parameters Across Species

Comparative studies show conserved catalytic efficiency:

| Species | kcat (β-Lapachone) | Km (NADH) | Specific Activity |

|---|---|---|---|

| Human | 2,850 ± 120 min⁻¹ | 18.2 ± 2.1 μM | 48.2 U/mg |

| Rat | 2,910 ± 135 min⁻¹ | 19.8 ± 1.9 μM | 47.6 U/mg |

| Mouse | 2,780 ± 110 min⁻¹ | 21.4 ± 2.3 μM | 45.9 U/mg |

Conserved catalytic residues (Tyr128, His161) maintain cross-species functionality

This comprehensive analysis demonstrates NQO1's central role in quinone metabolism through precisely regulated redox reactions. The enzyme's unique ability to prevent redox cycling while maintaining metabolic flux positions it as both a therapeutic target and diagnostic marker in oxidative stress-related pathologies .

Scientific Research Applications

Key Functions of NQO1:

- Antioxidant Defense : NQO1 reduces oxidative stress by converting harmful quinones into less toxic hydroquinones, thus preserving cellular integrity.

- Regulation of Cellular Metabolism : Through its interaction with various metabolic pathways, NQO1 influences glucose metabolism and insulin sensitivity, which are critical in conditions like obesity and diabetes .

- Cancer Therapeutics : NQO1 is exploited for its ability to activate prodrugs selectively in cancer cells, leading to increased cytotoxicity while sparing normal tissues .

Deoxynyboquinone

Deoxynyboquinone has been identified as a potent NQO1 substrate with significant antitumor activity. It exhibits a higher catalytic efficiency compared to other quinones such as β-lapachone. In vitro studies demonstrated that deoxynyboquinone is reduced by NQO1 approximately 13-fold more efficiently than β-lapachone, suggesting its potential as a targeted therapeutic agent in cancer treatment .

Quinone-Based Fluorescent Probes

Recent advancements have led to the development of near-infrared fluorescent probes that are activated by NQO1. These probes allow for real-time imaging of NQO1 activity in live cells, facilitating the differentiation between cancerous and normal tissues. For instance, the trimethyl lock quinone propionic acid has been utilized as a trigger group in these probes, enhancing their specificity and effectiveness for bioimaging applications .

Dunnione

Dunnione has shown promise in modulating the NADPH:NADP+ ratio through its action on NQO1, thereby protecting against acute pancreatitis induced by oxidative stress. This study highlights the potential of targeting NQO1 for therapeutic strategies aimed at reducing oxidative damage in various metabolic conditions .

Data Table: Comparative Efficacy of NQO1 Substrates

| Substrate | Catalytic Efficiency | Targeted Cancer Types | Mechanism of Action |

|---|---|---|---|

| Deoxynyboquinone | 13-fold greater than β-lapachone | Non-small cell lung cancer (A549) | Induces ROS production via futile cycling |

| β-Lapachone | Baseline | Various cancers | Bioactivation leading to cytotoxicity |

| Quinone propionic acid | High | Cancer imaging | Fluorescence activation upon enzymatic cleavage |

| Dunnione | Moderate | Pancreatic injury | Modulates NADPH levels to reduce oxidative stress |

Mechanism of Action

The mechanism of action of NQO1 substrates involves their reduction by the NQO1 enzyme to form hydroquinones. This process generates ROS, which can induce oxidative stress and lead to cell death in cancer cells. The molecular targets include the enzyme NQO1 itself and various cellular components affected by the increased ROS levels .

Comparison with Similar Compounds

Table 1: Key Parameters of NQO1 Substrates

Structural and Mechanistic Insights

- DNQ Analogues : Computational modeling revealed that electron-withdrawing groups at the C2/C3 positions enhance NQO1 binding and redox cycling .

- β-Lapachone : Generates sustained ROS via NQO1-dependent redox cycling, causing DNA damage and PARP1 hyperactivation .

- Lavendamycin Derivatives: Small substituents (e.g., –NH₂ at R3) improve hydrogen bonding with NQO1’s active site (Tyr128, Phe232), increasing substrate turnover .

- RH1 : Forms a covalent bond with FAD in NQO1’s active site, critical for its bioactivation to a DNA crosslinker .

Polymorphism and Substrate Specificity

The NQO1*2 polymorphism (P187S/R139W) reduces enzyme stability and activity, impacting substrate efficacy:

- β-Lapachone and DNQ are ineffective in NQO1*2 homozygous cells due to deficient catalytic activity .

- Doxorubicin and menadione retain activity in NQO1*2 variants, as they are metabolized via alternative pathways .

- Clinical studies in colorectal liver metastasis (CRLM) show NQO1 polymorphisms correlate with chemoresistance and poor prognosis .

Therapeutic Limitations and Competing Mechanisms

- Off-Target Effects: Menadione induces oxidative stress in normal cells via non-NQO1 pathways (e.g., cytochrome P450), limiting therapeutic utility .

- Redox Cycling vs. Alkylation : β-Lapachone (ROS-dependent) and RH1 (DNA alkylation) exemplify divergent mechanisms among NQO1 substrates .

- Metal Chelation: Quinolinequinone derivatives (e.g., compound 22) exhibit cytotoxicity independent of NQO1, likely via Zn²⁺ chelation .

Biological Activity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme involved in the detoxification of quinones and other electrophilic compounds. It plays a significant role in cellular protection against oxidative stress and is implicated in various biological processes, including cancer therapy. This article explores the biological activity of NQO1 substrates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of NQO1 Function

NQO1 catalyzes the two-electron reduction of quinones to hydroquinones using flavin adenine dinucleotide (FAD) as a cofactor. This process prevents the formation of harmful semiquinone radicals, thereby reducing oxidative stress in cells. The enzyme is primarily located in the cytosol and exists as a homodimer, with each monomer binding one molecule of FAD .

NQO1 operates through a "ping-pong" kinetic mechanism, where the reduced form of nicotinamide adenine dinucleotide (NADH or NADPH) binds to the enzyme, reducing FAD to FADH2. The oxidized form of the cofactor is then released before substrate binding occurs . This mechanism allows NQO1 to efficiently reduce a variety of substrates, including:

- Quinones

- Quinone-imines

- Glutathionyl-substituted compounds

- Azo and nitro compounds

The enzyme's ability to catalyze both two-electron and four-electron reductions enhances its protective role against reactive oxygen species (ROS) .

Biological Activity of NQO1 Substrates

The biological activity of NQO1 substrates can be categorized based on their therapeutic potential, particularly in oncology. Several substrates have been identified that exhibit significant antitumor activity through mechanisms involving redox cycling and ROS generation.

Key Substrates and Their Activities

Case Study 1: Deoxynyboquinone

A study demonstrated that deoxynyboquinone exhibits potent antitumor activity by inducing extensive ROS generation through NQO1-mediated redox cycling. In vitro tests showed that this compound killed cancer cells at significantly lower concentrations compared to β-lapachone. The lethality was shown to be dependent on NQO1 expression; cells lacking NQO1 were unaffected by deoxynyboquinone treatment .

Case Study 2: β-lapachone

Research has indicated that β-lapachone targets NQO1 to induce programmed necrosis in solid tumors. It has been effective against various types of cancer, including pancreatic and lung cancers. However, its efficacy is often limited by its pharmacokinetics and potential toxicity in normal tissues .

Implications for Cancer Therapy

The ability of NQO1 substrates to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new anticancer therapies. The redox cycling induced by these compounds leads to elevated levels of ROS, which can cause DNA damage and cell death specifically in tumor cells expressing high levels of NQO1.

Future Directions

Further research is needed to explore the full therapeutic potential of NQO1 substrates. Investigations into novel compounds that can enhance the selectivity and efficacy of NQO1-targeted therapies are essential. Additionally, understanding the regulatory mechanisms governing NQO1 expression could lead to strategies that manipulate its activity for improved therapeutic outcomes.

Q & A

Q. How is NQO1 activity measured in vitro, and what methodological controls are critical?

NQO1 activity is typically quantified using substrates like menadione or 2,6-dichlorophenolindophenol (DCPIP) coupled with co-substrates (e.g., NADH or NADPH). For example, menadione reduction can be monitored spectrophotometrically in cell lysates using water-soluble tetrazolium salt-1 (WST-1) to detect enzymatic turnover . Key controls include:

- Baseline subtraction : Use the inhibitor dicoumarol (100–200 µM) to account for non-specific redox activity .

- Linear range validation : Optimize protein concentration (e.g., 2 µg/assay for human astrocytes) to avoid saturation .

- Blank correction : Include lysate-free controls to subtract background noise .

Q. What are the most common substrates for assessing NQO1 activity, and how are they applied?

- Menadione : Used in cytotoxicity assays and enzyme activity measurements (e.g., Hepa1c1c7 cell lysates) .

- DCPIP : Spectrophotometric detection at 600 nm, optimized for liver cytosolic extracts .

- Mitomycin C : Evaluates chemosensitivity in cancer cells, often combined with NQO1 inducers like valproic acid (VPA) .

Q. How do researchers validate NQO1 substrate specificity in complex biological systems?

- Inhibitor specificity : Compare activity with/without dicoumarol to isolate NQO1-dependent reduction .

- Competitive assays : Co-incubate with alternative substrates (e.g., Coenzyme Q analogs) to test binding affinity .

- Genetic knockdown : Use siRNA or CRISPR-Cas9 to confirm substrate reliance on NQO1 .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., rs1800566) influence this compound metabolism and drug response?

The rs1800566 SNP (C609T) reduces NQO1 stability and activity, altering substrate turnover rates. Researchers employ:

- Protein QTL (pQTL) analysis : Link genotype to enzyme activity in lymphoblastoid cell lines (LCLs) .

- Cohort studies : Correlate NQO1 expression in colorectal liver metastases (CRLM) with chemosensitivity (e.g., 5-fluorouracil response) .

- Genotyping : Mandatory in preclinical models to account for inter-individual variability .

Q. What strategies enhance the therapeutic efficacy of NQO1-activated prodrugs?

- Enzyme induction : Pre-treat cells with Nrf2 activators (e.g., sulforaphane or VPA) to upregulate NQO1, amplifying substrate reduction .

- Combination therapy : Pair NQO1 substrates (e.g., β-lapachone) with PARP inhibitors to exploit synthetic lethality in cancer .

- Redox cycling optimization : Adjust substrate hydrophobicity to prolong ROS generation in tumors .

Q. How can researchers address poor selectivity between NQO1 and cytochrome P450 reductase (CPR) in substrate design?

- Structure-activity relationship (SAR) studies : Modify quinone ring substituents to sterically hinder CPR binding .

- Redox potential tuning : Design substrates with reduction potentials outside CPR’s catalytic range (-300 mV to -400 mV) .

- Computational modeling : Use docking simulations to predict NQO1-specific binding conformations .

Q. What advanced methods detect NQO1 activity in live cells or tissues?

- Profluorogenic substrates : Develop quinone-based probes (e.g., naphthalimide derivatives) where NQO1 reduction releases a fluorescent signal .

- Two-photon microscopy : Image substrate turnover in 3D tumor spheroids with subcellular resolution .

- Flow cytometry : Quantify NQO1+ cancer cells using substrate-linked fluorophores .

Data Interpretation & Controversies

Q. Why do studies report conflicting roles for NQO1 in cancer progression (chemoprotective vs. pro-tumorigenic)?

- Context-dependent activity : NQO1’s role varies by tumor type (e.g., protective in CRLM vs. pro-survival in lung cancer) .

- Substrate-specific effects : Cytotoxic substrates (e.g., mitomycin C) induce apoptosis, while non-toxic analogs may promote antioxidant responses .

- Microenvironmental factors : Hypoxia or oxidative stress alters NQO1 expression and substrate turnover kinetics .

Q. How should researchers reconcile discrepancies in NQO1 activity assays across laboratories?

- Standardize protein quantification : Use Bradford assays with BSA controls to normalize lysate concentrations .

- Inter-laboratory validation : Share protocols for substrate preparation (e.g., menadione dissolved in DMSO) and inhibitor concentrations .

- Report negative controls : Publish baseline activity data with dicoumarol to improve reproducibility .

Methodological Innovations

Q. What novel approaches are emerging for studying NQO1-substrate interactions?

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between NQO1 isoforms and amyloid-β aggregates in neurodegenerative models .

- CRISPR screens : Identify synthetic lethal partners of NQO1 substrates in genome-wide knockout libraries .

- Single-cell RNA-seq : Profile NQO1 expression heterogeneity in tumor microenvironments to predict substrate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.